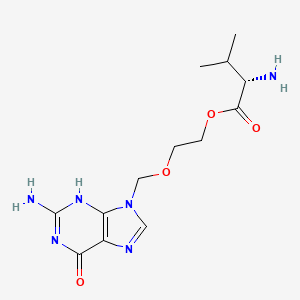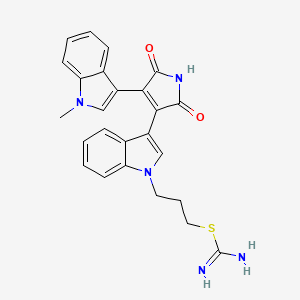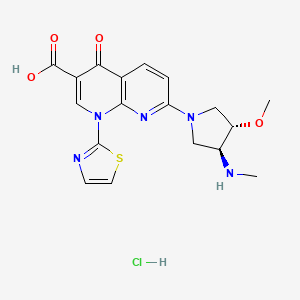
伏雷洛新盐酸盐
描述
Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative . It intercalates DNA and inhibits topoisomerase II, inducing site-selective DNA double-strand breaks .
Molecular Structure Analysis
The molecular formula of Voreloxin Hydrochloride is C18H20ClN5O4S . The molecular weight is 437.9 . Further details about its molecular structure are not provided in the available resources.Chemical Reactions Analysis
Voreloxin Hydrochloride intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . It’s differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .Physical and Chemical Properties Analysis
Voreloxin Hydrochloride is a solid substance . It should be stored at -20°C for long term and 0-4℃ for short term .科学研究应用
急性髓系白血病 (AML) 的治疗
伏雷洛新盐酸盐在治疗 AML 的疗效方面得到了积极的研究。 它与阿糖胞苷(一种标准的 AML 治疗药物)具有协同作用,增强了两种药物的活性 。 临床试验表明,这种组合可以导致体内骨髓衰竭,这与 AML 的治疗方案一致 。
铂耐药卵巢癌的治疗
伏雷洛新正在进行针对铂耐药卵巢癌的 2 期临床试验。 它能够插入 DNA 并毒害拓扑异构酶 II,使其成为治疗这种具有挑战性的癌症类型的有希望的候选药物 。
实体瘤管理
1 期临床经验报告了伏雷洛新在复发/难治性实体瘤患者中的活性。 它显示出可接受的安全性特征和临床活性,一些患者实现了疾病稳定和部分缓解 。
作用机制研究
伏雷洛新作为一种拓扑异构酶 II 毒素,引起位点特异性 DNA 双链断裂的独特作用机制已成为广泛研究的主题。 了解其机制可以为开发新的癌症疗法提供信息 。
联合治疗研究
研究也集中在伏雷洛新与其他药物联用的效果上。 例如,它与阿糖胞苷的联合使用已证明在体外具有加和或协同效应,在体内具有超加和效应 。
耐药性和毒性分析
伏雷洛新克服常见肿瘤耐药机制的潜力及其与其他靶向拓扑异构酶 II 的药物相比的副作用特征是正在进行的重要研究领域 。
临床前模型开发
作用机制
Target of Action
Voreloxin Hydrochloride primarily targets Topoisomerase II , a critical enzyme for DNA replication, transcription, and chromosome segregation . This enzyme is a well-validated target of anti-neoplastic drugs .
Mode of Action
Voreloxin Hydrochloride operates by intercalating DNA and poisoning Topoisomerase II . This interaction leads to the induction of site-selective DNA double-strand breaks . It’s important to note that the intercalation is required for Voreloxin’s activity .
Biochemical Pathways
The primary biochemical pathway affected by Voreloxin Hydrochloride is the DNA replication pathway. By intercalating DNA and poisoning Topoisomerase II, Voreloxin Hydrochloride disrupts the normal function of this enzyme, leading to DNA double-strand breaks . This results in G2 arrest and apoptosis .
Pharmacokinetics
Voreloxin Hydrochloride exhibits favorable pharmacokinetic properties. It has low clearance (2 L/h/m^2), a long terminal half-life (22 hours), and dose-proportional exposure . Its volume of distribution at steady state exceeds total body water, but is at least eightfold lower than that of the anthracycline daunomycin .
Result of Action
The molecular and cellular effects of Voreloxin Hydrochloride’s action include the induction of DNA double-strand breaks, G2 arrest, and apoptosis . These effects are dose-dependent and site-selective .
Action Environment
The action, efficacy, and stability of Voreloxin Hydrochloride can be influenced by various environmental factors.
安全和危害
Voreloxin Hydrochloride is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . If inhaled, it’s advised to move to fresh air and give oxygen if breathing is difficult . If it contacts the skin, it should be washed off immediately with plenty of water .
未来方向
Voreloxin Hydrochloride is currently in Phase 2 clinical trials for the treatment of acute myeloid leukemia and platinum-resistant ovarian cancer . The ongoing clinical evaluation of Voreloxin Hydrochloride both alone and in combination with cytarabine for the treatment of acute myeloid leukemia is supported by the data .
生化分析
Biochemical Properties
Voreloxin Hydrochloride plays a crucial role in biochemical reactions by intercalating DNA and inhibiting topoisomerase II . This interaction leads to the formation of DNA double-strand breaks, G2 arrest, and apoptosis . The compound interacts with enzymes such as topoisomerase II, causing dose-dependent, site-selective DNA fragmentation . The intercalation of Voreloxin Hydrochloride into DNA is essential for its activity, as non-intercalating analogs do not exhibit the same biochemical effects .
Cellular Effects
Voreloxin Hydrochloride has significant effects on various types of cells and cellular processes. It induces site-selective DNA double-strand breaks and apoptosis in cancer cells . The compound influences cell function by causing G2 arrest and apoptosis, which are critical for its anticancer activity . Voreloxin Hydrochloride also affects cell signaling pathways and gene expression, leading to the inhibition of cell proliferation and induction of cell death .
Molecular Mechanism
The molecular mechanism of Voreloxin Hydrochloride involves DNA intercalation and inhibition of topoisomerase II . This interaction results in site-selective DNA double-strand breaks, G2 arrest, and apoptosis . The compound’s activity is highly dependent on its ability to intercalate DNA, as demonstrated by the lack of activity in non-intercalating analogs . Voreloxin Hydrochloride also exhibits dose-dependent effects on DNA fragmentation and cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Voreloxin Hydrochloride change over time. The compound induces site-selective DNA damage and apoptosis, which are observed within a short period after treatment . Voreloxin Hydrochloride exhibits low clearance and a long terminal half-life, contributing to its sustained effects on cellular function . The stability and degradation of the compound in vitro and in vivo are consistent with its anticancer activity .
Dosage Effects in Animal Models
The effects of Voreloxin Hydrochloride vary with different dosages in animal models. At higher doses, the compound induces significant cytotoxicity and bone marrow ablation . In preclinical studies, Voreloxin Hydrochloride exhibited dose-dependent cytotoxic activity in human leukemia cell lines and in vivo models . The compound’s maximum-tolerated dose (MTD) and dose-limiting toxicities (DLT) have been established in clinical studies .
Metabolic Pathways
Voreloxin Hydrochloride is involved in metabolic pathways that include minimal cytochrome P450- and UGT-mediated metabolism . The compound undergoes slow metabolism in vitro, and its excretion as the major unchanged species is consistent with its low clearance and long terminal half-life . These metabolic characteristics contribute to the sustained anticancer activity of Voreloxin Hydrochloride .
Transport and Distribution
Voreloxin Hydrochloride is transported and distributed within cells and tissues through mechanisms that involve DNA intercalation and inhibition of topoisomerase II . The compound’s low clearance and long terminal half-life contribute to its sustained presence in cells and tissues . Voreloxin Hydrochloride’s distribution is consistent with its anticancer activity and site-selective DNA damage .
Subcellular Localization
The subcellular localization of Voreloxin Hydrochloride is primarily within the nucleus, where it intercalates DNA and inhibits topoisomerase II . This localization is essential for its activity, as the compound induces site-selective DNA double-strand breaks and apoptosis . The targeting signals and post-translational modifications that direct Voreloxin Hydrochloride to the nucleus are critical for its anticancer effects .
属性
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCCQHWCOXGCL-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438412 | |
| Record name | Voreloxin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175519-16-1 | |
| Record name | Voreloxin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


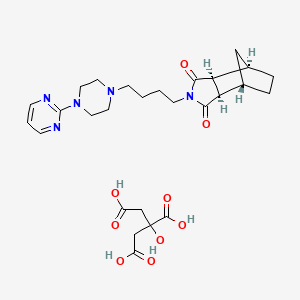



![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)



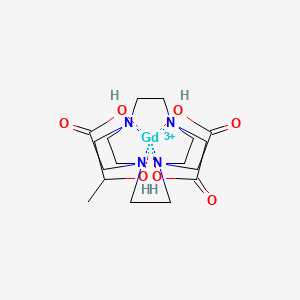
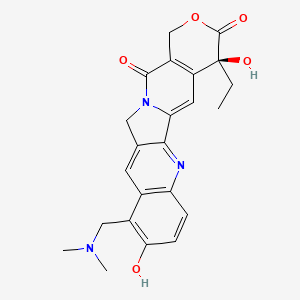
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
